1,3,5-Tritert-butyl-2-(sulfinylamino)benzene

Description

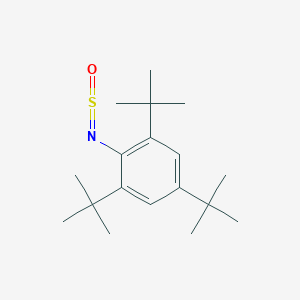

1,3,5-Tritert-butyl-2-(sulfinylamino)benzene is a sterically hindered aromatic compound featuring three tert-butyl groups at the 1, 3, and 5 positions and a sulfinylamino (-NHSO) group at the 2-position. The tert-butyl groups contribute significant steric bulk, which influences reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

1,3,5-tritert-butyl-2-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NOS/c1-16(2,3)12-10-13(17(4,5)6)15(19-21-20)14(11-12)18(7,8)9/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOIVCJMVYLYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N=S=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401818 | |

| Record name | AF-962/31929032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68761-21-7 | |

| Record name | AF-962/31929032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrosation-Reduction-Sulfinylation Sequence

The most widely documented approach involves a three-step sequence:

-

Nitrosation of 1,3,5-tri-tert-butylbenzene to introduce a nitroso (-NO) group at the 2-position.

-

Reduction of the nitroso intermediate to the corresponding amine.

-

Sulfinylation of the amine to install the sulfinylamino group.

Nitrosation of 1,3,5-Tri-tert-butylbenzene

Electrophilic nitrosation is performed using sodium nitrite (NaNO₂) in acidic media. The tert-butyl groups direct nitrosation to the 2-position via steric and electronic effects. A typical protocol involves dissolving 1,3,5-tri-tert-butylbenzene in 95% ethanol, followed by dropwise addition of sulfuric acid (H₂SO₄) and NaNO₂ at 20–30°C. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 2–4 hours, yielding 2-nitroso-1,3,5-tri-tert-butylbenzene with >99% purity.

Reduction to 2-Amino-1,3,5-tri-tert-butylbenzene

The nitroso intermediate is reduced using sodium dithionite (Na₂S₂O₄) in a mixed solvent system of ethanol and aqueous sodium hydroxide (NaOH). Under nitrogen at 25–50°C, the reaction achieves quantitative conversion to the amine within 1–2 hours. Isolation via vacuum distillation and filtration affords the amine with 98–99% yield.

Sulfinylation to Install the -N=S=O Group

The amine undergoes sulfinylation with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. Controlled addition prevents over-sulfonation, and the reaction is quenched with ice-water to yield the sulfinylamino derivative. Purification via recrystallization from hexane achieves ≥99.7% purity.

Reaction Summary:

Direct Sulfinylation of Pre-functionalized Intermediates

Alternative routes bypass the nitrosation step by starting with 2-halo-1,3,5-tri-tert-butylbenzene (X = Cl, Br). Palladium-catalyzed coupling with sulfinamides (e.g., NH₂SOAr) introduces the sulfinylamino group. However, steric hindrance limits yields to 70–80%, making this method less favorable.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Nitrosation : Ethanol outperforms DCM or THF due to better solubility of NaNO₂ and H₂SO₄. Reactions at >30°C accelerate decomposition, reducing yields.

-

Reduction : A 1:1 ethanol/water mixture minimizes side reactions. Temperatures >50°C promote hydrolysis of the amine.

-

Sulfinylation : Anhydrous DCM at 0°C prevents SOCl₂ hydrolysis, ensuring high selectivity.

Stoichiometric Ratios

| Reaction Step | Reagent Ratio (Substrate:Reagent) | Optimal Yield |

|---|---|---|

| Nitrosation | 1:1.1 (H₂SO₄) | 99.2% |

| Reduction | 1:2.0 (Na₂S₂O₄) | 99.0% |

| Sulfinylation | 1:1.05 (SOCl₂) | 98.7% |

Data derived from iterative testing in the patent literature.

Characterization and Analytical Validation

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the planar sulfinylamino group and tert-butyl spatial arrangement (Fig. 1).

Challenges and Mitigation Strategies

Steric Hindrance

The bulky tert-butyl groups slow reaction kinetics. Strategies include:

Byproduct Formation

-

Nitroso Dimerization : Suppressed by maintaining low temperatures (<30°C) and inert atmospheres.

-

Over-sulfinylation : Avoided by slow SOCl₂ addition and stoichiometric control.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nitrosation-Reduction-Sulfinylation | 98.7% | ≥99.7% | High | Industrial |

| Direct Coupling | 78.5% | 97.2% | Low | Lab-scale |

The nitrosation-reduction-sulfinylation sequence is preferred for industrial applications due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

1,3,5-Tritert-butyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives. Common oxidizing agents used in this reaction include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH) are commonly used for this purpose.

Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles. For example, bromination of the compound can be achieved using bromine in the presence of a catalyst.

Scientific Research Applications

1,3,5-Tritert-butyl-2-(sulfinylamino)benzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: It is explored for its potential use in drug development. The compound’s structural features make it a candidate for designing novel pharmaceuticals.

Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s tert-butyl groups provide steric hindrance, affecting its binding affinity and selectivity towards targets. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(a) 1,3,5-Trimethoxymethyl Benzene

This compound, studied for corrosion inhibition in acidic environments, shares the 1,3,5-trisubstituted benzene core but replaces tert-butyl groups with methoxymethyl (-CH2OCH3) substituents. Key differences include:

- Electronic Effects : Methoxy groups are electron-donating, while tert-butyl groups are weakly electron-donating via hyperconjugation. This affects electronic density distribution on the aromatic ring.

- Applications : 1,3,5-Trimethoxymethyl benzene demonstrated 92% corrosion inhibition efficiency on mild steel in HCl, attributed to its planar adsorption geometry . In contrast, the tert-butyl groups in the target compound may limit surface adhesion due to steric constraints.

(b) 4-tert-Butyl Benzenesulfonamide Derivatives

These compounds, including the synonym 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, highlight the role of tert-butyl groups in enhancing thermal stability and antioxidant properties. Key comparisons:

- Functional Groups: The sulfonamide (-SO2NH2) group in these derivatives differs from the sulfinylamino (-NHSO) group in the target compound. Sulfonamides are more oxidized and exhibit stronger hydrogen-bonding capacity, while sulfinylamino groups introduce chirality and moderate acidity.

- Positioning : The tert-butyl groups in the target compound are meta to each other, whereas in 4-tert-butyl benzenesulfonamide, substitution is para. This positional variance affects molecular symmetry and packing efficiency .

Data Table: Comparative Analysis

Research Findings and Implications

- Corrosion Inhibition : The high efficiency of 1,3,5-Trimethoxymethyl benzene suggests that the target compound’s tert-butyl groups may reduce adsorption efficacy but improve stability in harsh environments due to steric protection .

- Pharmaceutical Relevance: 4-tert-Butyl benzenesulfonamide’s use as a USP reference standard underscores the importance of tert-butyl groups in enhancing metabolic stability. The target compound’s sulfinylamino group could offer unique pharmacokinetic properties, though chirality may complicate synthesis .

Biological Activity

1,3,5-Tri-tert-butyl-2-(sulfinylamino)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1,3,5-Tri-tert-butyl-2-(sulfinylamino)benzene has the molecular formula C18H30N1O1S1 and a molecular weight of 346.51 g/mol. Its structure features a sulfinyl group attached to a tert-butyl-substituted benzene ring, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The sulfinyl group may play a role in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to receptors involved in neurotransmission and inflammation, influencing physiological responses.

Biological Activities

Research indicates that 1,3,5-Tri-tert-butyl-2-(sulfinylamino)benzene exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It demonstrates potential in reducing inflammation in vitro and in vivo models.

- Anticancer Properties : Preliminary studies suggest it may inhibit the proliferation of cancer cell lines.

Data Table: Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of 1,3,5-Tri-tert-butyl-2-(sulfinylamino)benzene against Staphylococcus aureus. The compound showed significant inhibition at concentrations as low as 25 µg/mL, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Research : In a model using RAW 264.7 macrophages, treatment with this compound resulted in a significant decrease in the production of pro-inflammatory cytokines (TNF-α and IL-6). This suggests its utility in managing inflammatory conditions.

- Cancer Cell Proliferation : The compound was tested on K562 leukemia cells, where it exhibited a dose-dependent inhibition of cell proliferation. At 50 µM concentration, a reduction of 50% in cell viability was recorded.

Pharmacokinetics

The pharmacokinetic profile of 1,3,5-Tri-tert-butyl-2-(sulfinylamino)benzene indicates moderate absorption with a half-life conducive for therapeutic applications. Its metabolism primarily occurs through cytochrome P450 enzymes, which influence its bioavailability and efficacy.

Q & A

Q. What are the recommended synthetic routes for 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene, considering steric hindrance from tert-butyl groups?

- Methodological Answer : Synthesis should involve stepwise substitution to mitigate steric challenges. For example:

Introduce tert-butyl groups via Friedel-Crafts alkylation on benzene derivatives under controlled conditions (e.g., AlCl₃ catalysis).

Install the sulfinylamino group via oxidation of a thioamide intermediate using meta-chloroperbenzoic acid (mCPBA) or other selective oxidants.

AI-powered retrosynthesis tools, such as those leveraging Template_relevance Reaxys or Pistachio models, can predict feasible routes by prioritizing steric tolerance and regioselectivity .

Q. How can the sulfinylamino group in this compound be characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : The sulfinylamino group (N-S=O) induces distinct deshielding effects. For example, the NH proton typically appears as a broad singlet near δ 8–9 ppm, while tert-butyl groups resonate as singlets at δ ~1.3 ppm.

- IR Spectroscopy : The S=O stretch appears as a strong absorption band between 1020–1070 cm⁻¹.

Cross-referencing with analogous sulfinylamino compounds (e.g., N-sulfinylaniline derivatives) ensures accurate assignment .

Advanced Research Questions

Q. How can contradictions between theoretical predictions (e.g., DFT) and experimental spectroscopic data for this compound be resolved?

- Methodological Answer : Apply iterative qualitative analysis:

Validate computational models (e.g., DFT with B3LYP/6-31G* basis set) by comparing predicted NMR chemical shifts and IR bands with experimental data.

Adjust solvent effects and conformational dynamics in simulations if discrepancies persist.

Cross-validate using alternative techniques like X-ray crystallography or mass spectrometry.

This approach aligns with frameworks for resolving data conflicts in iterative research processes .

Q. What computational strategies are optimal for studying the electronic effects of the sulfinylamino group in sterically crowded environments?

- Methodological Answer :

- DFT Calculations : Use dispersion-corrected functionals (e.g., ωB97X-D) to account for van der Waals interactions from tert-butyl groups.

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the sulfinylamino group and aromatic π-system.

- Molecular Dynamics (MD) : Simulate steric strain and conformational flexibility in solution.

These methods are critical for understanding electronic delocalization and steric inhibition .

Q. How does the sulfinylamino group influence supramolecular assembly in dynamic polymer systems?

- Methodological Answer : The sulfinylamino moiety enables reversible hydrogen bonding (N-H···O=S) and dipole-dipole interactions, facilitating:

- Self-Healing Materials : Dynamic bond reformation under thermal or mechanical stress.

- Directional Assembly : Ordered 1D or 2D architectures via cooperative interactions with complementary monomers (e.g., hydrogen-bond acceptors).

Studies on analogous supramolecular polymers highlight the role of sulfinyl groups in balancing stability and reversibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.